molecular formula C11H9BrF6OS B14072030 1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Katalognummer: B14072030
Molekulargewicht: 383.15 g/mol
InChI-Schlüssel: WFXBZFIZMGQWRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps:

    Synthetic Routes:

    Reaction Conditions: Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.

    Industrial Production Methods: Industrial production may involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of different products.

    Substitution: The bromopropyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed depend on the specific reactions and conditions used, but they generally involve modifications to the functional groups attached to the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific desired properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways affected depend on the biological context, but they may include signal transduction pathways, metabolic pathways, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C11H9BrF6OS

Molekulargewicht

383.15 g/mol

IUPAC-Name

1-(3-bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2

InChI-Schlüssel

WFXBZFIZMGQWRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.